

# An In-depth Technical Guide to Boc-Isonipecotic Acid (CAS: 84358-13-4)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Boc-isonipecotic acid, with the CAS number 84358-13-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine core, coupled with the strategic placement of a carboxylic acid and a Boc-protected amine, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. The mechanisms of action for its biologically active derivatives are elucidated through detailed signaling pathway diagrams, offering a valuable resource for researchers in drug discovery and development.

### **Chemical and Physical Properties**

Boc-isonipecotic acid, systematically named 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a white to off-white solid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid functionality without interference from the otherwise reactive secondary amine. This feature is fundamental to its utility in multi-step syntheses.[1][2]

Table 1: Physicochemical Properties of Boc-Isonipecotic Acid



Property	Value	Reference(s)
CAS Number	84358-13-4	
Molecular Formula	C11H19NO4	•
Molecular Weight	229.27 g/mol	-
Appearance	White to off-white solid/powder	-
Melting Point	149-150 °C	-
Solubility	Soluble in dichloromethane	-
SMILES	CC(C) (C)OC(=O)N1CCC(CC1)C(=O) O	-

Table 2: Spectroscopic Data of Boc-Isonipecotic Acid

Technique	Data Summary	
¹H NMR	Consistent with the presence of tert-butyl protons, piperidine ring protons, and a carboxylic acid proton.	
<sup>13</sup> C NMR	Shows characteristic peaks for the carbonyls of the Boc group and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.	
IR Spectroscopy	Displays characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid, and O-H stretching of the carboxylic acid.	
Mass Spectrometry	The molecular ion peak corresponds to the calculated molecular weight.	

## Synthesis and Experimental Protocols Synthesis of Boc-Isonipecotic Acid





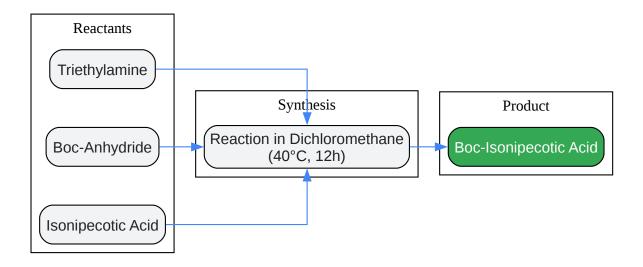


A common and efficient method for the synthesis of Boc-isonipecotic acid involves the protection of the nitrogen atom of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate (Boc-anhydride).

#### Experimental Protocol:

- Reaction Setup: To a solution of isonipecotic acid (1 equivalent) in dichloromethane (10 mL), add triethylamine (3 equivalents).
- Stirring: Stir the reaction mixture at room temperature for 30 minutes.
- Addition of Boc-anhydride: Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.
- Heating: Heat the reaction mixture at 40 °C for 12 hours.
- Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, evaporate the solvent under reduced pressure.
- Acidification and Isolation: Acidify the residue with dilute hydrochloric acid.
- Filtration: Filter the resulting solid to obtain the crude product.
- Purification: The crude product can be further purified by recrystallization.





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Synthesis of Boc-isonipecotic acid.

## Application in Peptide Synthesis: Amide Bond Formation

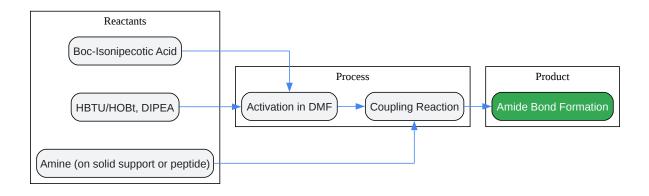
Boc-isonipecotic acid is frequently incorporated into peptide chains to introduce conformational constraints or to act as a scaffold. The following is a general protocol for coupling Boc-isonipecotic acid to an amine-functionalized solid support or the N-terminus of a peptide chain.

Experimental Protocol (using HBTU as a coupling agent):

- Resin Preparation: Swell the amine-functionalized resin in N,N-dimethylformamide (DMF).
- Activation: In a separate vessel, dissolve Boc-isonipecotic acid (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution and pre-activate for 5-10 minutes.
- Coupling: Add the activated Boc-isonipecotic acid solution to the resin.
- Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.



- Monitoring: Monitor the reaction completion using a qualitative ninhydrin test.
- Washing: After completion, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol.
- Drying: Dry the resin under vacuum.



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Amide bond formation workflow.

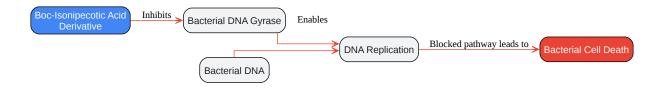
## **Applications in Drug Discovery and Development**

The rigid piperidine scaffold of Boc-isonipecotic acid is a common motif in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.[1]

#### **Antibacterial Activity: DNA Gyrase Inhibition**

Derivatives of Boc-isonipecotic acid have shown potent antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.





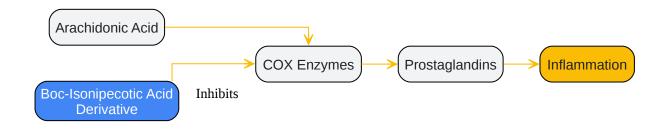
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Mechanism of DNA gyrase inhibition.

### **Anti-inflammatory Activity**

Boc-isonipecotic acid derivatives have also demonstrated anti-inflammatory properties. This is attributed to their ability to inhibit key inflammatory pathways, including the synthesis of prostaglandins and the signaling of tumor necrosis factor-alpha (TNF- $\alpha$ ).

Prostaglandins are lipid compounds that are key mediators of inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. Certain derivatives of Boc-isonipecotic acid are proposed to act as COX inhibitors, thereby reducing the production of pro-inflammatory prostaglandins.



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Inhibition of prostaglandin synthesis.

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which in turn promote the expression of inflammatory



genes. Some Boc-isonipecotic acid derivatives are thought to interfere with this signaling pathway, potentially by inhibiting the production of TNF- $\alpha$  in macrophages.



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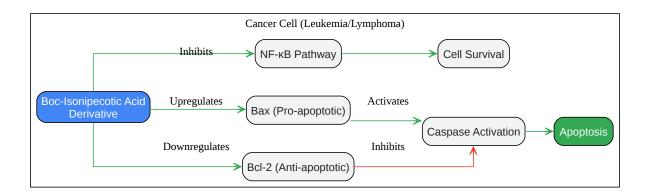
Inhibition of TNF- $\alpha$  signaling.

#### **Antitumor Activity**

Boc-isonipecotic acid has been described as a potent antitumor agent, with observed efficacy against leukemia and lymphoma. The underlying mechanisms are believed to involve the induction of apoptosis (programmed cell death) in cancer cells.

In many cancers, including leukemia and lymphoma, the normal process of apoptosis is dysregulated, allowing cancer cells to survive and proliferate. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). An imbalance in these proteins can prevent cell death. Some piperidine derivatives have been shown to induce apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death. Furthermore, inhibition of the NF-kB pathway, which is often constitutively active in lymphoma cells and promotes survival, is another potential mechanism of action.





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Antitumor mechanism via apoptosis induction.

## Safety and Handling

Boc-isonipecotic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Hazard and Safety Information



Category	Information	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Personal Protective Equipment (PPE)	Safety glasses with side- shields, protective gloves, and a lab coat are recommended.	
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	-

#### Conclusion

Boc-isonipecotic acid (CAS: 84358-13-4) is a cornerstone building block for the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features and chemical reactivity have positioned it as a valuable tool in drug discovery, enabling the development of novel antibacterial, anti-inflammatory, and antitumor agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this versatile compound. As our understanding of



its biological activities deepens, Boc-isonipecotic acid and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.

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#### References

- 1. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-kB Inhibition and are Synergistic with Doxorubicin and Etoposide PubMed [pubmed.ncbi.nlm.nih.gov]
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